molecular formula C22H22O12 B583928 HESPERETIN 7-O-BETA-D-GLUCURONIDE CAS No. 67322-08-1

HESPERETIN 7-O-BETA-D-GLUCURONIDE

Cat. No.: B583928
CAS No.: 67322-08-1
M. Wt: 478.406
InChI Key: NEAWXAXVQDDFJL-QBUJOIIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hesperetin 7-O-beta-D-glucuronide is a metabolite of hesperetin, a flavonoid found predominantly in citrus fruits. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects .

Mechanism of Action

Target of Action

Hesperetin 7-O-Beta-D-Glucuronide (HPT7G) primarily targets the vascular endothelium . The endothelium plays a crucial role in maintaining vascular homeostasis by regulating blood pressure and inflammation .

Mode of Action

HPT7G interacts with its targets to exert hypotensive, vasodilatory, and anti-inflammatory activities . It enhances endothelium-dependent vasodilation in response to acetylcholine, but has no effect on endothelium-independent vasodilation in response to sodium nitroprusside . Additionally, HPT7G decreases hydrogen peroxide-induced intracellular adhesion molecule-1 and monocyte chemoattractant protein-1 mRNA expression in rat aortic endothelial cells .

Biochemical Pathways

Hesperetin, the aglycone of hesperidin, is hydrolyzed in the gastrointestinal tract and conjugated during absorption to form HPT7G . This process involves the enzyme flavanone 7-O-glucosyltransferase . HPT7G is one of the main circulating metabolites of hesperetin in human and rat plasma .

Pharmacokinetics

Orally ingested hesperetin is rapidly absorbed, with its maximum plasma concentration being reached within 1 hour . The absolute bioavailability of HPT7G is approximately 31.27% . Hesperetin conjugates, including HPT7G, are the main circulating metabolites in human and rat plasma .

Result of Action

The administration of HPT7G results in decreased blood pressure in anesthetized spontaneously hypertensive rats (SHRs) . It also leads to enhanced endothelium-dependent vasodilation and decreased expression of inflammation markers . These effects are associated with the activity of glucosyl hesperidin (GHES) and hesperetin to improve hypertension and endothelial dysfunction .

Action Environment

The action of HPT7G can be influenced by environmental factors such as temperature. For instance, a study found that HPT7G induced an acute vasodilator effect to inhibit the cold sensation response during localized cold-stimulated stress in healthy human subjects . This suggests that deconjugated hesperetin metabolites may have a distinct capacity for thermoregulatory control of human skin blood flow to maintain a constant body temperature during cold stress exposure via cutaneous vasodilation and vasoconstriction systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperetin 7-O-beta-D-glucuronide can be synthesized through enzymatic hydrolysis of hesperidin, followed by glucuronidation. The process involves the use of enzymes such as rhamnosidase to hydrolyze hesperidin into hesperetin, which is then glucuronidated using glucuronosyltransferase .

Industrial Production Methods

Industrial production of this compound typically involves the use of immobilized enzyme catalysis platforms. For instance, rhamnosidase immobilized on Fe3O4@graphene oxide has been used to hydrolyze hesperidin into hesperetin, which is then glucuronidated .

Chemical Reactions Analysis

Types of Reactions

Hesperetin 7-O-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hesperetin 7-O-beta-D-glucuronide is unique due to its specific glucuronidation at the 7-O position, which influences its bioavailability and biological activity. This specific glucuronidation enhances its vasodilatory and anti-inflammatory effects compared to other similar compounds .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,14,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t14-,17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAWXAXVQDDFJL-QBUJOIIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717791
Record name (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67322-08-1
Record name (2S)-5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hesperetin 7-O-β-D-glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ6W6AQ49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What happens to hesperidin after it is consumed orally?

A1: Following oral administration, hesperidin undergoes significant metabolism. It is primarily converted into various conjugated metabolites, with glucuronidation being a key metabolic pathway [, ]. Specifically, hesperidin is metabolized into hesperetin-glucuronides, including (2S)-Hesperetin-7-O-beta-D-glucuronide, and sulfoglucuronides [].

Q2: What is the main conjugated form of hesperetin found in rat plasma after hesperidin consumption?

A2: Research indicates that (2S)-Hesperetin-7-O-beta-D-glucuronide is a major circulating metabolite of hesperidin found in rat plasma []. This finding suggests its importance in understanding the biological activity of orally ingested hesperidin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.